Nickel(II) bromide hydrate

Beschreibung

Historical Perspectives in Nickel(II) Coordination Chemistry and Organometallic Research

The journey to understanding compounds like Nickel(II) bromide is rooted in the rich history of coordination and organometallic chemistry. The systematic study of coordination chemistry is often considered to have begun in 1798 with B.M. Tassaert's discovery that ammoniacal solutions of cobalt chloride develop a distinct color. britannica.com However, the chemical nature of such compounds remained unclear for many years, with early theories from chemists like Blomstrand and Jørgensen attempting to explain the bonding. britannica.com

It was Alfred Werner's groundbreaking work in the late 19th and early 20th centuries that laid the foundation for modern coordination chemistry. libretexts.org His theory of coordination, which proposed that metal ions are surrounded by a specific number of ligands in a defined geometry, revolutionized the field and earned him the Nobel Prize in Chemistry in 1913. libretexts.org This new understanding of bonding in metal complexes was essential for characterizing compounds across the periodic table, including the many coordination complexes formed by nickel. libretexts.orgwikipedia.org Most nickel compounds feature the +2 oxidation state, and many salts of nickel(II) are isomorphous with those of magnesium due to their similar ionic radii. wikipedia.org

Parallel to these developments, the field of organometallic chemistry was emerging. A pivotal moment for nickel chemistry was the discovery of the first organonickel compound, nickel tetracarbonyl (Ni(CO)₄), by Ludwig Mond in 1890. wikipedia.orgwikipedia.orguga-editions.com This volatile liquid was quickly utilized in the Mond process for purifying nickel, demonstrating the industrial potential of organonickel compounds. wikipedia.orgwikipedia.org The discovery of other organometallic reagents and complexes, such as Grignard reagents and ferrocene, further propelled the field forward. youtube.com Organonickel chemistry has since become crucial in numerous industrial processes, including carbonylations and hydrocyanation. wikipedia.org These historical milestones in both coordination and organometallic chemistry provided the fundamental knowledge required to synthesize, characterize, and explore the applications of nickel compounds like Nickel(II) bromide hydrate (B1144303).

Table 1: Key Historical Discoveries in Nickel Chemistry

| Year | Discovery | Key Figure(s) | Significance |

|---|---|---|---|

| 1890 | Discovery of Nickel tetracarbonyl (Ni(CO)₄) | Ludwig Mond | First organonickel compound discovered; led to the Mond process for nickel purification. wikipedia.orgwikipedia.orguga-editions.com |

| 1913 | Nobel Prize for Coordination Theory | Alfred Werner | Established the structural principles of coordination compounds, enabling the understanding of nickel complexes. libretexts.org |

| Mid-1950s | Development of π-complex chemistry | Wilkinson, Fischer, Green | Opened the route to an organometallic chemistry of π complexes, including those of nickel. uga-editions.com |

Contemporary Significance of Nickel(II) Bromide Hydrate in Chemical Science

In modern chemical science, this compound is a versatile and important reagent with a range of applications. chemimpex.com Its utility stems from its properties as a Lewis acid and its role as a source of nickel(II) ions and bromide. wikipedia.orglookchem.com

A primary application of Nickel(II) bromide is as a catalyst or precatalyst in a multitude of organic reactions. It is particularly effective in catalyzing cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglookchem.com For instance, it is used to prepare catalysts for various carbonylations. wikipedia.org Research has shown that NiBr₂-glyme adducts can exhibit higher activity in certain transformations compared to their chloride counterparts. wikipedia.org Nickel-catalyzed reactions using NiBr₂ are employed for the cyanation of aryl bromides and chlorides and for the synthesis of aryl sulfides. researchgate.net

Beyond catalysis, this compound serves as a crucial starting material for the synthesis of other nickel compounds and advanced materials. chemimpex.comsigmaaldrich.com Its solubility in water and other solvents makes it an ideal precursor for preparing nickel-based catalysts, nickel salts, and coordination complexes. chemimpex.com In materials science, it is employed in the development of materials with specific electronic and magnetic properties, including superconductors and magnetic materials. chemimpex.com Another significant industrial application is in electroplating, where it provides nickel ions for depositing protective and decorative nickel coatings on metal surfaces. chemimpex.com

Table 2: Physical and Chemical Properties of Nickel(II) Bromide

| Property | Value |

|---|---|

| Chemical Formula | NiBr₂ (anhydrous) wikipedia.org |

| Molar Mass | 218.53 g/mol (anhydrous) wikipedia.org |

| Appearance | Yellow-brown solid (anhydrous); Yellow to green crystals (hydrate) wikipedia.orgstrem.com |

| Melting Point | 963 °C (sublimes) (anhydrous) wikipedia.org |

| Hydrated Forms | Known hydrates include dihydrate, trihydrate, and hexahydrate. wikipedia.org |

| CAS Number | 13462-88-9 (anhydrous); 207569-11-7 (hydrate) wikipedia.orgstrem.com |

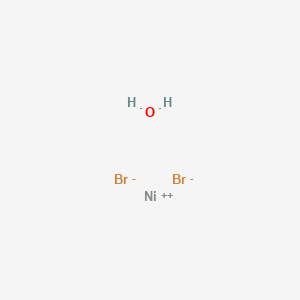

Eigenschaften

CAS-Nummer |

313223-18-6 |

|---|---|

Molekularformel |

Br2H2NiO |

Molekulargewicht |

236.52 g/mol |

IUPAC-Name |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

Kanonische SMILES |

O.[Ni+2].[Br-].[Br-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Utilization of Nickel Ii Bromide Hydrate

Laboratory Preparation Routes for Hydrated Nickel(II) Bromide Species

In a laboratory context, hydrated nickel(II) bromide is typically synthesized through the reaction of a nickel(II) source with hydrobromic acid. Common nickel precursors for this acid-base reaction include nickel(II) carbonate, nickel(II) hydroxide (B78521), or nickel(II) oxide. The general reaction involves dissolving the chosen nickel salt in hydrobromic acid, followed by heating to concentrate the solution and induce crystallization of the hydrated nickel(II) bromide upon cooling. The degree of hydration (the 'x' in NiBr₂·xH₂O) can vary, with the trihydrate and hexahydrate being common products. wikipedia.org For instance, the hexahydrate consists of discrete trans-[NiBr₂(H₂O)₄] molecules and two additional molecules of water of crystallization. wikipedia.org

Nickel(II) Bromide Hydrate (B1144303) as a Precursor in Coordination Complex Synthesis

The Lewis acidic character of NiBr₂ allows it to form adducts with a variety of Lewis bases, making it an essential precursor for preparing coordination complexes. wikipedia.org Its application is extensive, leading to the synthesis of catalysts for important organic transformations like cross-coupling reactions. wikipedia.orgacs.orgsci-hub.se

Nickel(II) bromide hydrate serves as a convenient starting material for the synthesis of four-coordinate nickel(II)-phosphine complexes. These compounds are significant as precursors for organometallic catalysts. The synthesis generally involves the direct reaction of a hydrated nickel(II) bromide salt with a stoichiometric amount of a phosphine (B1218219) ligand in a suitable solvent, such as an alcohol or a chlorinated solvent. acs.orgsci-hub.seresearchgate.net The water ligands are displaced by the stronger phosphine ligands to yield the desired complex.

For example, brightly colored complexes like [NiBr₂(PPh₃)₂] and [NiBr₂(dppe)] are readily prepared from nickel bromide hydrate and the corresponding phosphine ligands, triphenylphosphine (B44618) (PPh₃) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), respectively. acs.orgsci-hub.se These reactions typically proceed in good to excellent yields. sci-hub.se

| Precursor | Ligand | Product Complex | Reference |

|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | [NiBr₂(PPh₃)₂] | acs.orgsci-hub.se |

| This compound | 1,2-Bis(diphenylphosphino)ethane (dppe) | [NiBr₂(dppe)] | acs.orgsci-hub.se |

| This compound | Tricyclohexylphosphine (B42057) (PCy₃) | [NiBr₂(PCy₃)₂] | researchgate.net |

Imino-pyridyl ligands are a class of bidentate ligands that form stable complexes with nickel(II). These complexes are of interest for their catalytic activities. The synthesis often involves reacting a nickel(II) bromide source, such as the dimethoxyethane adduct NiBr₂(DME), with the imino-pyridyl ligand. researchgate.net While not a hydrate, NiBr₂(DME) is a common anhydrous precursor used when the presence of water must be avoided; it is often generated from anhydrous NiBr₂. The general principle of ligand substitution remains the same. Reactions of NiBr₂(DME) with imino-pyridyl ligands like (2-pyridyl-2-thiophenemethyl)imine yield the corresponding [Ni(ligand)Br₂] complexes in good yields. researchgate.net Analogous syntheses using hydrated nickel halides, such as NiCl₂·6H₂O, have been used to prepare related mono(imino)pyrrole nickel(II) complexes, suggesting the viability of using this compound for these preparations as well. researchgate.net

Nickel(II) complexes featuring oxazoline-based ligands have gained attention, partly for their utility as catalysts in olefin polymerization. nih.govrsc.org Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is an effective precursor for these syntheses. The reaction typically involves treating a solution of NiBr₂·3H₂O in ethanol (B145695) with two equivalents of a 2-acylmethyl-2-oxazoline ligand. nih.govrsc.org The addition of a base, such as triethylamine (B128534) (NEt₃), is often required to facilitate the deprotonation of the ligand to its more reactive enolate form, which then chelates to the nickel center. nih.gov This process yields paramagnetic Ni(II) complexes with a general formula of Ni(κ²-N,O-L)₂, where L is the deprotonated oxazoline-enolate ligand. nih.govrsc.org

| Precursor | Ligand (Pro-ligand) | Product Complex Formula | Reference |

|---|---|---|---|

| NiBr₂·3H₂O | (Z)-1-Phenyl-2-(4,4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ol | Ni(κ²-N,O-C₁₃H₁₄NO₂)₂ | nih.govrsc.org |

| NiBr₂·3H₂O | (Z)-1-(2-Furanyl)-2-(4,4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ol | Ni(κ²-N,O-C₁₁H₁₂NO₃)₂ | nih.govrsc.org |

| NiBr₂·3H₂O | (Z)-1-(tert-Butyl)-2-(4,4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ol | Ni(κ²-N,O-C₁₁H₁₈NO₂)₂ | nih.govrsc.org |

Hydrazide and Hydrazone Complexes: Nickel(II) readily forms complexes with ligands containing N-N bonds, such as hydrazine (B178648) and its derivatives (hydrazones). While some research focuses on nickel-catalyzed reactions to form hydrazide functional groups, the direct synthesis of nickel-hydrazine complexes is also well-established. digitellinc.comnih.gov These complexes can be precursors for producing fine nickel powders. researchgate.net For instance, reacting nickel chloride (an analogous halide) with hydrazine hydrate leads to the formation of nickel-hydrazine complex precursors like [Ni(N₂H₄)₂]Cl₂ and [Ni(N₂H₄)₃]Cl₂. researchgate.net Similarly, nickel(II) complexes with hydrazone ligands can be synthesized by reacting a nickel(II) salt with the pre-formed hydrazone ligand, often in an alcoholic solvent. For example, complexes with a 1:2 metal-to-ligand stoichiometry are formed with substituted hydrazones derived from 2-hydroxy-4,5-dimethylacetophenone. chemijournal.com

Diimine Complexes: Alpha-diimine nickel(II) bromide complexes, often represented as (α-diimine)NiBr₂, are highly significant as pre-catalysts for ethylene (B1197577) polymerization. mdpi.comcatalysis.ru These complexes are synthesized by the reaction of a nickel(II) bromide source with an α-diimine ligand, such as 1,4-bis-2,4,6-trimethylphenyl-2,3-dimethyl-1,4-diazabuta-1,3-diene. catalysis.ru The resulting complexes, upon activation with a co-catalyst like trimethylaluminum (B3029685) (AlMe₃), form the active species for polymerization. mdpi.comcatalysis.ru Studies have identified various resting states and active species in these catalytic systems, including novel diamagnetic and paramagnetic nickel complexes. mdpi.comcatalysis.ru

Macrocyclic ligands form exceptionally stable complexes with metal ions due to the chelate and macrocyclic effects. Nickel(II) ions are frequently used as templates in the synthesis of these macrocycles, where the metal ion coordinates and organizes precursor fragments, facilitating the final cyclization step that would otherwise have low yields. lasalle.edu

A classic example is the template condensation involving a nickel(II) complex. The reaction of ethylenediamine (B42938) and acetone (B3395972) in the presence of a Ni(II) ion is a well-known templated synthesis. lasalle.edu More complex macrocycles are also synthesized using nickel(II) bromide as a precursor. For example, the structure of bromo(2,12-dimethyl-3,7,11,17-tetraazabicyclo[11.3.1.]heptadeca-1(17),2,11,13,15-pentaene)nickel(II) bromide monohydrate demonstrates a five-coordinate nickel(II) center within a complex macrocyclic framework, synthesized via a template reaction. acs.org The synthesis of aryl-nickel(II) complexes supported by azacalixaromatic macrocycles has also been achieved through the direct electrophilic metalation of the macrocycle with a nickel(II) source, highlighting the formation of stable C–Ni bonds within the macrocyclic structure. acs.org

Synthetic Routes for Other Ligand-Coordinated Nickel(II) Bromide Systems

Nickel(II) bromide, often in its hydrated form, serves as a versatile and common precursor for the synthesis of a wide array of ligand-coordinated nickel(II) bromide systems. Its utility stems from the lability of the bromide ligands and the Lewis acidic nature of the Ni(II) center, which readily facilitates coordination with various Lewis bases. wikipedia.org The synthetic routes typically involve the direct reaction of nickel(II) bromide with the desired ligand in a suitable solvent. The specific reaction conditions, such as solvent, temperature, and stoichiometry, are tailored to the specific ligand and the desired final complex.

A diverse range of ligands, including phosphines, N-heterocyclic carbenes (NHCs), amines, and π-ligands, have been successfully incorporated into nickel(II) bromide coordination spheres, leading to complexes with varied geometries and electronic properties. These complexes are not only of academic interest for their structural diversity but are also pivotal as catalysts or pre-catalysts in numerous organic transformations. wikipedia.org

Phosphine Ligand Coordinated Systems

Phosphine-coordinated nickel complexes are prominent catalysts, particularly in cross-coupling reactions. The synthesis of such complexes often involves the direct reaction of nickel(II) bromide with a phosphine ligand. For instance, sulphur-containing PSP-type ligands (R₂PSPR₂) have been used to synthesize complexes of the general formula [NiBr₂(PSP)]. chemrxiv.org A notable example is the facile one-pot reaction of the free ligand Ph₂PSPh₂ with nickel(II) bromide to yield [NiBr₂(Ph₂PSPh₂)]. chemrxiv.org These reactions highlight a straightforward method for obtaining well-defined phosphine-nickel(II) bromide complexes. In some cases, disproportionation reactions can also lead to phosphine-coordinated Ni(II) bromide species; for example, the presence of excess cyclooctadiene (COD) can cause a Ni(I) complex with tricyclohexylphosphine (PCy₃) to disproportionate, generating (PCy₃)₂Ni(II)Br₂. nih.gov

Nitrogen-Based Ligand Coordinated Systems

Nitrogen-containing ligands, such as bipyridines, phenanthrolines, and amines, readily form stable complexes with nickel(II) bromide. The synthesis of [Ni(NH₃)₆]Br₂ can be achieved by reacting a nickel salt like nickel nitrate (B79036) with a concentrated solution of potassium bromide, followed by the addition of excess ammonia. sciencemadness.org This hexammine nickel(II) bromide complex precipitates from the solution upon cooling. sciencemadness.org

Bidentate nitrogen ligands like bipyridine (bipy) and phenanthroline are also commonly used. Nickel(II) bromide reacts with these ligands to form complexes that are often employed as catalysts. For example, NiBr₂(bipy) is utilized as a catalytic species in electrochemical cross-coupling reactions. researchgate.net Similarly, the reaction of a cyclobutadiene (B73232) nickel bromide dimer with bidentate ligands like bipyridine or phenanthroline results in cationic complexes of the type [(C₄Et₄)Ni(L₂)Br]PF₆ (where L₂ = bipyridine or phenanthroline). rsc.org

Furthermore, nickel(II) complexes with salicylaldehyde (B1680747) derivatives and phenanthroline co-ligands have been synthesized, resulting in six-coordinate, distorted octahedral geometries. mdpi.com For example, complexes like [Ni(3,5-diBr-salo)₂(phen)] are formed, where the nickel ion is coordinated to two bidentate 3,5-dibromo-salicylaldehyde ligands and one bidentate phenanthroline ligand. mdpi.com

Organometallic Nickel(II) Bromide Systems

Nickel(II) bromide is a key starting material for certain organometallic complexes. A significant example is the synthesis of cyclobutadiene nickel bromide complexes. The reaction of NiBr₂ with 3-hexyne (B1328910) in the presence of magnesium and ethanol yields the dimeric cyclobutadiene bromide complex, [(C₄Et₄)NiBr₂]₂. rsc.org This dimer serves as a valuable precursor for a variety of other cyclobutadiene nickel compounds. rsc.org A similar synthesis of tetramethylcyclobutadiene nickel(II) bromide (TCNiBr₂) can be achieved by reducing NiBr₂ with lithium naphthalide (LiNp) in THF, followed by the addition of tetramethylcyclobutadiene (TCD). sci-hub.se

The following table summarizes various synthetic routes to ligand-coordinated nickel(II) bromide systems:

Table 1: Synthetic Routes for Ligand-Coordinated Nickel(II) Bromide Systems

| Ligand Type | Ligand | Nickel Precursor | Solvent/Reagents | Resulting Complex | Reference |

|---|---|---|---|---|---|

| Phosphine | Ph₂PSPh₂ | NiBr₂ | Not specified | [NiBr₂(Ph₂PSPh₂)] | chemrxiv.org |

| Phosphine | Tricyclohexylphosphine (PCy₃) | [(PCy₃)Ni(I)Br]₂ | Excess COD | (PCy₃)₂Ni(II)Br₂ | nih.gov |

| Nitrogen (Amine) | Ammonia (NH₃) | Nickel Nitrate / KBr | Water | [Ni(NH₃)₆]Br₂ | sciencemadness.org |

| Nitrogen (Bipyridine) | Bipyridine (bipy) | NiBr₂ | Not specified | NiBr₂(bipy) | researchgate.net |

| Nitrogen (Phenanthroline) | Phenanthroline | [(C₄Et₄)NiBr₂]₂ | PF₆⁻ source | [(C₄Et₄)Ni(phen)Br]PF₆ | rsc.org |

| Nitrogen (Salicylaldehyde/Phenanthroline) | 3,5-dibromo-salicylaldehyde, 1,10-phenanthroline | Not specified | Not specified | [Ni(3,5-diBr-salo)₂(phen)] | mdpi.com |

| Organometallic (Cyclobutadiene) | 3-Hexyne | NiBr₂ | Mg, EtOH | [(C₄Et₄)NiBr₂]₂ | rsc.org |

Structural Characterization and Solid State Chemistry of Nickel Ii Bromide Hydrate Compounds

Single Crystal X-ray Diffraction Studies of Nickel(II) Bromide Hydrate (B1144303) and its Adducts

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement in crystalline solids. For nickel(II) bromide hydrates and their adducts, SC-XRD studies have provided invaluable insights into bond lengths, bond angles, and the coordination geometries around the nickel(II) center.

The structures of nickel(II) bromide hydrates vary with the level of hydration. The hexahydrate, for instance, has been shown to feature isolated trans-[NiBr₂(H₂O)₄] molecules, with two additional water molecules incorporated into the crystal lattice. wikipedia.org The dihydrate form adopts a structure similar to the corresponding chloride, consisting of a linear chain. wikipedia.org

More complex adducts have also been thoroughly characterized. For example, the reaction of nickel(II) bromide with the quinquedentate ligand 1,11-diamino-3,6,9-trithiaundecane (L¹) yields the complex [NiBrL¹]Br. SC-XRD analysis of this compound confirmed a distorted octahedral geometry around the nickel ion. rsc.org Similarly, studies on nickel(II) complexes with various N,N'-bidentate ligands have revealed structures that are precisely regulated by the ligand's steric and electronic properties, leading to predictable coordination geometries. acs.orgacs.org

A study of the nickel(II) bromide complex with the macrocyclic ligand meso-Me₂ nih.govaneN₄, [Ni(meso-Me₂ nih.govaneN₄)]Br₂·2H₂O, revealed two different crystal modifications (triclinic and orthorhombic), both of which were elucidated by SC-XRD. oup.com In both forms, the nickel(II) ion is coordinated to the four nitrogen atoms of the macrocycle in a square-planar arrangement, with the bromide ions and water molecules participating in a complex hydrogen-bonding network. oup.com This highlights the power of SC-XRD in discerning subtle polymorphic differences.

The following table summarizes crystallographic data obtained from SC-XRD for several nickel(II) bromide adducts.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [NiBr(L¹)]Br | C₈H₂₀Br₂N₂NiS₃ | Orthorhombic | Pmnb | Ni–N: 2.074(17), Ni–S: 2.393(6) & 2.437(8), Ni–Br: 2.578(5) | rsc.org |

| [NiBr₂(PPh₃)₂] | C₃₆H₃₀Br₂NiP₂ | Monoclinic | P2₁/n | Ni–Br: 2.34, Ni–P: 2.33 | rsc.org |

| [TpPh2NiBr] | C₄₅H₃₄BBrNiN₆ | Trigonal | R3 | Ni–Br: 2.3523(6) | nih.gov |

Powder X-ray Diffraction Analysis for Crystalline Phase Transitions

While SC-XRD is ideal for structure determination, powder X-ray diffraction (PXRD) is an exceptionally powerful tool for monitoring solid-state transformations and phase transitions in polycrystalline materials. For nickel(II) bromide hydrates and their adducts, PXRD, often coupled with thermal analysis techniques like Differential Scanning Calorimetry (DSC), is used to study changes induced by temperature and humidity. mdpi.com

A notable example involves complexes with the N,N-diethylethylenediamine (Et₂en) ligand. The anhydrous bromide complex, [Ni(Et₂en)₂]Br₂, can be transformed into a hydrated form, [Ni(Et₂en)₂(H₂O)₂]Br₂, by exposure to humidity. mdpi.comrigaku.com This hydration process involves a significant structural change from a square planar to an octahedral geometry, which can be tracked by the changes in the PXRD patterns. mdpi.comrigaku.com Upon heating, this hydrated form can then be converted to a new anhydrous crystalline form before eventually returning to the original structure at higher temperatures. mdpi.com PXRD allows for the identification and characterization of these distinct crystalline phases, even when single crystals are not available. mdpi.com

These studies demonstrate that PXRD is crucial for:

Identifying different hydrate and anhydrate phases.

Monitoring the kinetics of phase transitions.

Determining the conditions (e.g., temperature, humidity) under which transitions occur. mdpi.com

Solving crystal structures from powder data when single crystals cannot be grown. mdpi.comrigaku.com

The analysis of layered nickel hydroxide (B78521) materials, which can be disordered, also showcases the utility of PXRD in identifying different phases, such as the alpha- and beta-forms, and characterizing interstratification, where layers of different phases are mixed within a single crystal. rsc.org

Elucidation of Coordination Geometries Around the Nickel(II) Center

The d⁸ electronic configuration of the Nickel(II) ion allows for a diverse range of coordination numbers and geometries, with the most common being octahedral, square planar, and tetrahedral. Less frequently, five-coordinate geometries like trigonal bipyramidal are observed. The specific geometry adopted by a nickel(II) bromide complex is dictated by a delicate balance of factors, including the steric bulk and field strength of the coordinating ligands, as well as crystal packing forces.

The most prevalent coordination geometry for nickel(II) is octahedral (Oₕ), which is found in many of its simple salts and complexes. In the context of nickel(II) bromide, hydrated forms are classic examples. The hexahydrate, NiBr₂·6H₂O, contains the complex cation trans-[NiBr₂(H₂O)₄]²⁺, where the nickel center is surrounded by two bromide ions and four water molecules in an octahedral arrangement. wikipedia.orglaboratorynotes.com

Adducts with multidentate ligands also frequently exhibit this geometry. The complex [NiBrL¹]Br, where L¹ is a quinquedentate N₂S₃ ligand, features a distorted octahedral environment with the five donor atoms of the ligand and one bromide ion coordinated to the nickel center. rsc.org Even complexes that are square planar in their anhydrous state can adopt an octahedral geometry upon hydration. For example, [Ni(Et₂en)₂]Br₂ reacts with water, which coordinates at the axial positions to form the octahedral dihydrate [Ni(Et₂en)₂(H₂O)₂]Br₂. mdpi.com

Square planar (D₄ₕ) coordination is also common for Ni(II), particularly with strong-field ligands and when the complex has a singlet ground state (diamagnetic). This geometry is often observed in complexes with macrocyclic ligands that sterically enforce a planar coordination. The complex [Ni(meso-Me₂ nih.govaneN₄)]Br₂·2H₂O is a prime example, where the four nitrogen atoms of the tetraaza macrocycle coordinate to the nickel(II) ion in a square-planar fashion. oup.com

Interestingly, the anhydrous complex trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide, [Ni(Et₂en)₂]Br₂, also features a square-planar NiN₄ coordination. In its crystal structure, the bromide ions are not directly bonded to the nickel atom, acting as counterions with the closest Ni···Br distances being too long for a significant bonding interaction. rigaku.comnih.gov This contrasts with its hydrated form, which is octahedral. mdpi.com

Five-coordinate nickel(II) complexes are less common but provide important examples of intermediate geometries. The trigonal bipyramidal (TBP) geometry can be stabilized by specific ligand systems. A systematic study has shown that the "bite angle" of chelating ligands can regulate the resulting coordination geometry. By using a biphenyl-appended (2-pyridyl)alkylamine N,N'-bidentate ligand (Lᵐ) with a small bite angle, a five-coordinate complex, Ni(Lᵐ)₂Br, was synthesized. acs.orgacs.org Single-crystal X-ray analysis confirmed its distorted trigonal-bipyramidal structure. acs.orgacs.org The ability to engineer such geometries is critical for designing complexes with specific magnetic properties, as the TBP ligand field can lead to giant magnetic anisotropy. rsc.org

Tetrahedral (Tₔ) coordination is typically favored with weak-field ligands and bulky ligands where steric hindrance prevents the formation of a planar or octahedral complex. The simple anionic complex, tetrabromonickelate(II), [NiBr₄]²⁻, is a quintessential example of a tetrahedral nickel(II) species. wikipedia.org

Complexes with bulky phosphine (B1218219) ligands also adopt this geometry. The compound dibromobis(triphenylphosphine)nickel(II), [NiBr₂(PPh₃)₂], has a distorted tetrahedral coordination around the nickel atom. rsc.org Furthermore, the same research that produced a TBP complex by tuning the ligand bite angle also yielded a tetrahedral complex. Using a related ligand (Lᵉ) with a wider bite angle resulted in the formation of the four-coordinate complex [Ni(Lᵉ)Br₂], which possesses a pseudo-tetrahedral geometry. acs.orgacs.org Another example is [Tris(3,5-diphenylpyrazolyl)hydroborato]nickel(II) bromide, which exhibits a distorted NiN₃Br tetrahedral geometry. nih.gov

Investigation of Hydration Phenomena and Dehydration/Rehydration Transitions in Crystalline Forms

Nickel(II) bromide is known to exist in several hydrated forms, with the number of water molecules (x) in the formula NiBr₂·xH₂O being a critical determinant of the compound's crystal structure and properties. The most common hydrates are the hexahydrate (x=6), trihydrate (x=3), and dihydrate (x=2). The transitions between these hydrated forms and the anhydrous state are governed by external conditions such as temperature and humidity, involving the loss or gain of water of crystallization.

The green hexahydrate, NiBr₂·6H₂O, is the most stable form under standard ambient conditions but readily loses water molecules. The process of dehydration is stepwise. For instance, crystallization from aqueous solutions at temperatures above 29°C yields the trihydrate (NiBr₂·3H₂O). Further heating of the hexahydrate to approximately 140°C will result in the complete removal of water molecules, yielding the yellow-brown anhydrous NiBr₂. A different dehydration pathway can produce the dihydrate; placing the hexahydrate over concentrated sulfuric acid at 5°C leads to the formation of NiBr₂·2H₂O.

These dehydration processes are often reversible. Anhydrous nickel(II) bromide is hygroscopic and will absorb atmospheric moisture to reform a hydrated version, typically the blue-green hexahydrate. The rehydration of anhydrous nickel salts can also occur in a stepwise fashion, suggesting a complex interplay between the crystal lattice and water molecules. Studies on related nickel(II) complexes have demonstrated that anhydrate forms can be reversibly transformed back into their hydrated states by controlling the relative humidity. For example, an anhydrous nickel(II) bromide complex, [Ni(Et₂en)₂]Br₂, was observed to convert to its dihydrate form, [Ni(Et₂en)₂(H₂O)₂]Br₂, at 30% relative humidity and 300 K. Subsequent heating could then reverse this process.

The thermal decomposition of these hydrates involves distinct steps that can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies reveal specific temperature ranges for each dehydration event, highlighting the different energies required to remove successive water molecules from the crystal lattice.

| Initial Hydrate Form | Final Form | Conditions for Transition | Reference |

|---|---|---|---|

| Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | Nickel(II) bromide trihydrate (NiBr₂·3H₂O) | Crystallization from aqueous solution above 29°C | |

| Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | Nickel(II) bromide dihydrate (NiBr₂·2H₂O) | Dehydration over concentrated H₂SO₄ at 5°C | |

| Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | Anhydrous Nickel(II) bromide (NiBr₂) | Heating to ~140°C | |

| Anhydrous Nickel(II) bromide (NiBr₂) | Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | Exposure to water/moisture |

Hydrogen Bonding Networks within Hydrated Nickel(II) Bromide Crystal Lattices

In the hexahydrate, NiBr₂·6H₂O

Spectroscopic Investigations of Nickel Ii Bromide Hydrate and Its Derivatives

Infrared (IR) Spectroscopy for Ligand Vibration and Coordination Mode Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of ligands and determining how they coordinate to the nickel(II) center in nickel(II) bromide hydrate (B1144303) and its derivatives. The presence of coordinated water molecules and other ligands can be clearly distinguished by their characteristic absorption bands.

In the IR spectrum of a hydrated nickel(II) bromide complex, the vibrational bands corresponding to the water molecules are of particular interest. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3500 cm⁻¹. The broadening of this band is indicative of hydrogen bonding. The H-O-H bending (scissoring) vibration is observed around 1600-1630 cm⁻¹. Additionally, the coordination of water to the nickel ion gives rise to new vibrational modes, such as rocking and wagging, which can be found at lower frequencies, typically below 1000 cm⁻¹.

When other ligands are introduced to form nickel(II) bromide derivatives, their coordination can be monitored by shifts in their characteristic vibrational frequencies. For instance, in complexes with amine ligands, the N-H stretching frequencies can shift upon coordination to the nickel(II) ion. Similarly, the coordination of ligands containing carbonyl or carboxylate groups will result in a shift of the C=O stretching frequency. For example, in a study of nickel(II) complexes with bipyridine and a phosphinoyl-substituted ligand, the P=O stretching vibration was a key indicator of coordination. uni-heidelberg.de

The analysis of far-infrared spectra (below 400 cm⁻¹) can provide direct information about the Ni-Br and Ni-Ligand stretching vibrations, further elucidating the coordination sphere of the nickel(II) ion.

Table 1: Typical IR Vibrational Frequencies for Nickel(II) Bromide Hydrate

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch (coordinated H₂O) | 3200-3500 |

| H-O-H Bend (coordinated H₂O) | 1600-1630 |

| Ni-O Stretch (coordinated H₂O) | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry Assignment

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within the d-orbitals of the nickel(II) ion, which provides critical information about its coordination geometry. Nickel(II) is a d⁸ ion and typically forms octahedral, tetrahedral, or square planar complexes, each with a distinct UV-Vis spectral signature. frankwalmsley.com

In an octahedral field, such as that in nickel(II) bromide hexahydrate, [Ni(H₂O)₆]Br₂, three spin-allowed d-d transitions are expected. ijsdr.org These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. ijsdr.orgtestbook.com These transitions typically appear as broad and relatively weak absorption bands in the visible and near-infrared regions. libretexts.org The positions of these bands are sensitive to the ligand field strength.

For instance, the electronic spectrum of an octahedral Ni(II) complex can show bands around 8,000-11,000 cm⁻¹ (ν₁), 15,000-19,000 cm⁻¹ (ν₂), and 25,000-29,000 cm⁻¹ (ν₃). ijsdr.org The lowest energy band (ν₁) corresponds to the ³A₂g → ³T₂g transition and is directly equal to the crystal field splitting parameter, 10Dq. ijsdr.org

Tetrahedral nickel(II) complexes, which can be formed with bulky ligands, exhibit different spectral features. The d-d transitions in a tetrahedral field are generally more intense than in octahedral complexes due to the lack of a center of symmetry. ijsdr.org The electronic spectrum of a tetrahedral Ni(II) complex will show transitions in different regions compared to its octahedral counterpart.

Deviations from perfect octahedral or tetrahedral symmetry, known as distortions, can lead to the splitting of these absorption bands. For example, in a distorted octahedral environment, the degeneracy of the excited states can be lifted, resulting in more complex spectra. acs.org

Table 2: Typical Electronic Transitions for Octahedral Nickel(II) Complexes

| Transition | Energy Range (cm⁻¹) |

| ³A₂g → ³T₂g (ν₁) | 8,000 - 11,000 |

| ³A₂g → ³T₁g(F) (ν₂) | 15,000 - 19,000 |

| ³A₂g → ³T₁g(P) (ν₃) | 25,000 - 29,000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like nickel(II) bromide and its derivatives presents unique challenges and opportunities. The unpaired electrons of the high-spin Ni(II) center cause large shifts and significant broadening of the NMR signals of nearby nuclei. acs.orgrsc.org However, when obtainable, these paramagnetic NMR spectra offer a wealth of information about the structure and electronic properties of the complex. acs.orgnih.gov

The large chemical shifts, known as hyperfine or paramagnetic shifts, are composed of two main contributions: the contact shift and the pseudocontact shift. nih.gov The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the magnetic anisotropy of the nickel(II) ion. By analyzing these shifts, it is possible to map the spin density distribution within the ligand framework and gain insights into the nature of the metal-ligand bonding.

¹H NMR spectra of paramagnetic nickel(II) complexes can span a very wide range, sometimes up to 1000 ppm. nih.gov The linewidths of the signals are often broad due to efficient nuclear relaxation caused by the paramagnetic center. acs.org Despite the broadening, techniques such as 2D-COSY can still be used to establish connectivity between protons. acs.org

¹³C NMR spectroscopy can also be employed, although the signals are often even broader than the proton signals. Nevertheless, in some cases, it is possible to observe and assign the resonances of the ligand carbon atoms. rsc.orguni-konstanz.de The observed shifts can provide complementary information to the proton data regarding the electronic structure. uni-konstanz.de The study of nickel(II) bromide derivatives with various organic ligands has shown that the coordination environment significantly influences the observed NMR spectra. rsc.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Nickel(II) Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that directly probes the paramagnetic nature of the nickel(II) ion. For a high-spin d⁸ system like Ni(II) in an octahedral or tetrahedral environment, the ground state is a spin triplet (S=1). The ESR spectrum is sensitive to the zero-field splitting (ZFS) of this triplet state, which arises from spin-orbit coupling and distortions from ideal symmetry. acs.orgnih.gov

The ZFS parameters, D (axial) and E (rhombic), describe the energy separation of the spin sublevels (Mₛ = -1, 0, +1) in the absence of an external magnetic field. The magnitude and sign of these parameters provide detailed information about the symmetry and electronic structure of the nickel(II) center. acs.org

The appearance of the ESR spectrum depends on the relative magnitudes of the ZFS and the microwave energy (hν). If the ZFS is small compared to hν, a "triplet" spectrum with multiple allowed transitions (ΔMₛ = ±1) may be observed. nih.gov If the ZFS is large, only some of the transitions may be accessible, or forbidden transitions (ΔMₛ = ±2) might be detected. osti.gov

In many cases, ESR spectra of nickel(II) complexes are only observable at low temperatures due to rapid spin-lattice relaxation at higher temperatures. osti.gov Studies on various nickel(II) complexes have utilized ESR to determine the g-tensor and ZFS parameters, which are crucial for understanding the magnetic properties of these compounds. acs.orgresearchgate.net

Table 3: Representative ESR Parameters for a Nickel(II) Complex

| Parameter | Description | Typical Value |

| g | g-factor (isotropic or anisotropic) | ~2.2 |

| D | Axial zero-field splitting parameter | Can vary significantly |

| E | Rhombic zero-field splitting parameter | Can vary significantly |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation patterns of nickel(II) bromide and its derivatives. Electrospray ionization (ESI) is a particularly useful soft ionization technique for analyzing coordination complexes, as it often allows for the observation of the intact molecular ion. researchgate.netrsc.org

In the ESI-MS of a nickel(II) bromide complex, one might observe peaks corresponding to the molecular ion, [M]⁺, or adducts with solvent molecules or counter-ions. The isotopic pattern of the peaks is a key diagnostic feature, as nickel has several stable isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and bromine has two (⁷⁹Br, ⁸¹Br). This characteristic isotopic distribution allows for the unambiguous identification of nickel- and bromine-containing fragments.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. For example, the sequential loss of ligands, such as water or bromide, can be observed, helping to confirm the composition of the coordination sphere. The fragmentation patterns can also reveal information about the relative bond strengths within the complex.

Mass spectrometry has been successfully applied to characterize a variety of nickel(II) complexes, including those involved in catalytic cycles and those with complex ligand architectures. acs.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Compositional Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and compositional changes of this compound as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, the TGA curve will show distinct mass loss steps corresponding to the dehydration process. The temperature at which each water molecule is lost can indicate the strength of its coordination to the nickel ion. For example, in NiBr₂(H₂O)ₓ, the loss of water molecules will occur in one or more steps, eventually leading to the formation of anhydrous NiBr₂. wikipedia.org At higher temperatures, further decomposition of the anhydrous salt may occur. nih.gov

DSC measures the heat flow into or out of a sample as it is heated. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting, boiling) and chemical reactions (e.g., dehydration, decomposition). For this compound, the dehydration process is typically observed as one or more endothermic peaks in the DSC curve. mdpi.com The enthalpy change associated with these processes can also be quantified.

By combining TGA and DSC, a comprehensive thermal profile of this compound and its derivatives can be obtained. For example, studies on the thermal decomposition of nickel(II) nitrate (B79036) hexahydrate have shown that the final decomposition product is NiO. jetir.org Similar analyses of nickel(II) complexes with organic ligands reveal information about their thermal stability and decomposition pathways. mdpi.com

Theoretical and Computational Chemistry Studies on Nickel Ii Bromide Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and molecular geometries of nickel(II) bromide and its hydrated complexes. researcher.life DFT calculations can predict various properties, such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational models.

For instance, DFT calculations have been employed to study the mechanism of C-N cross-coupling reactions catalyzed by nickel complexes, where NiBr₂·3H₂O is used as a precursor. google.comnih.gov These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the reaction pathway. acs.org The optimized geometries of key species provide a three-dimensional understanding of the catalytic cycle. acs.org In the context of C-N cross-coupling, DFT calculations have helped to elucidate the proposed mechanism, with computed free energies providing insights into the feasibility of different steps. google.com

Furthermore, DFT has been used to investigate the electronic properties of nickel complexes, which is crucial for understanding their reactivity. researcher.life For example, in studies of nickel-catalyzed C-H bond activation, DFT provides insights into the kinetic and mechanistic details of the process. researchgate.net The electronic structure calculations can reveal the nature of the metal-ligand bonding and how it influences the catalytic activity.

A study on Ni²⁺-doped CsPbBr₃ used DFT calculations to understand the structural phase transitions observed upon doping with nickel(II) bromide hydrate (B1144303). researchgate.net These calculations showed that Ni²⁺ doping could lead to the formation of a Cs(NiPb)Br₃ alloy and trigger a phase transition from an orthorhombic to a cubic structure. researchgate.net

The table below summarizes representative data that can be obtained from DFT calculations on nickel(II) bromide hydrate systems.

| Property | Description | Typical Calculated Values |

| Ni-Br Bond Length | The distance between the nickel and bromine atoms. | ~2.5 - 2.6 Å |

| Ni-O Bond Length | The distance between the nickel atom and the oxygen atom of a coordinated water molecule. | ~2.1 - 2.3 Å |

| Coordination Geometry | The spatial arrangement of ligands around the central nickel atom. | Typically octahedral in hydrated forms. |

| Reaction Energy | The overall energy change for a chemical reaction. | Varies depending on the specific reaction. |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | Varies depending on the specific reaction. |

Computational Modeling of Reaction Mechanisms in this compound Catalysis

Computational modeling, particularly using DFT, is instrumental in elucidating the intricate mechanisms of reactions catalyzed by systems derived from this compound. acs.org These studies provide a step-by-step understanding of how reactants are transformed into products at the molecular level.

A significant area of research is the nickel-catalyzed C-N cross-coupling reaction. nih.gov Computational studies have proposed detailed catalytic cycles, often starting with the formation of an active Ni(0) or Ni(I) species from a Ni(II) precursor like NiBr₂·3H₂O. google.comnih.gov The mechanism can involve steps such as oxidative addition of an aryl halide to the nickel center, coordination of an amine, and reductive elimination to form the C-N bond and regenerate the catalyst. acs.org DFT calculations of the free energy profile for such a reaction can identify the rate-determining step and provide insights into how to optimize the reaction conditions. google.com

For example, in a light-driven C-N cross-coupling, mechanistic studies combining experiments and DFT calculations have been performed to understand the reactivity. nih.gov These studies can explore the role of light in promoting the reaction, for instance, by exciting a nickel-amine complex. nih.gov

Computational modeling has also been applied to other nickel-catalyzed transformations, such as C-H bond activation and borylation. researchgate.net In the case of methane (B114726) borylation catalyzed by a nickel-bipyridyl complex derived from NiBr₂, computational studies can help to understand the selective monoborylation of methane. researchgate.net

Below is a table outlining a generalized mechanistic pathway for a nickel-catalyzed cross-coupling reaction, with energies that are typically calculated using computational methods.

| Mechanistic Step | Description | Calculated Parameter |

| Precatalyst Activation | Reduction of Ni(II) to an active Ni(0) or Ni(I) species. | Reaction Energy |

| Oxidative Addition | Addition of an electrophile (e.g., aryl halide) to the nickel center. | Activation Energy, Reaction Energy |

| Ligand Exchange | Coordination of a nucleophile (e.g., amine) to the nickel complex. | Binding Energy |

| Reductive Elimination | Formation of the new bond and regeneration of the active catalyst. | Activation Energy, Reaction Energy |

Ligand Field Theory and Molecular Orbital Theory Applications to Nickel(II) Bromide Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental in explaining the electronic spectra and magnetic properties of nickel(II) bromide complexes. Nickel(II) has a d⁸ electron configuration, and in an octahedral field, which is common for its hydrated complexes, the ground state is ³A₂g. testbook.com

The electronic absorption spectra of octahedral Ni(II) complexes typically show three spin-allowed d-d transitions. testbook.comijsdr.org These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. testbook.com The energies of these transitions can be used to determine the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), which provides information about the interelectronic repulsion within the d-orbitals. For [Ni(H₂O)₆]²⁺, these bands are observed around 1070 nm, 690 nm, and 400 nm. testbook.com

MO theory provides a more detailed picture of the bonding in these complexes, considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. The d-orbitals of the nickel ion split into t₂g and e_g sets in an octahedral environment. oup.com The energy difference between these sets of orbitals corresponds to the ligand field splitting parameter, Δo.

The nature of the ligands significantly influences the electronic properties. For instance, replacing water ligands with bromide ions will affect the ligand field strength and, consequently, the electronic spectrum. Bromide is a weaker field ligand than water, which would lead to a smaller Δo and a shift of the absorption bands to longer wavelengths.

The table below summarizes the typical electronic transitions for an octahedral Ni(II) complex in an aqueous environment.

| Transition | Wavelength (nm) | Energy (cm⁻¹) |

| ³A₂g → ³T₂g | ~1070 | ~9350 |

| ³A₂g → ³T₁g(F) | ~690 | ~14500 |

| ³A₂g → ³T₁g(P) | ~400 | ~25000 |

Simulation of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic properties of this compound systems, which can then be directly compared with experimental data. This correlation is crucial for validating the theoretical models and for interpreting complex experimental spectra.

Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be generated. This has been used to study the UV-vis spectra of NiBr₂·3H₂O in the presence of other reactants, helping to identify the species present in solution. google.com For example, the change in color and the corresponding simulated spectra can indicate the formation of new nickel complexes during a reaction. google.com

Vibrational spectroscopy (Infrared and Raman) can also be simulated by calculating the vibrational frequencies and intensities. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, calculated vibrational frequencies can help distinguish between coordinated and uncoordinated water molecules.

The table below shows a comparison of experimental and simulated spectroscopic data for a hypothetical nickel(II) bromide complex.

| Spectroscopic Technique | Experimental Data | Simulated Data (Method) | Correlation |

| UV-Vis Absorption | λ_max = 410 nm, 680 nm | λ_max = 405 nm, 695 nm (TD-DFT) | Good agreement, confirming the presence of an octahedral Ni(II) species. |

| Infrared Spectroscopy | ν = 3450 cm⁻¹ (O-H stretch) | ν = 3465 cm⁻¹ (DFT) | Assignment of the band to coordinated water molecules. |

Molecular Dynamics Simulations of this compound in Solution or Solid State

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in both solution and the solid state. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

In aqueous solutions, MD simulations can provide detailed information about the hydration structure of the Ni²⁺ ion. researchgate.net These simulations can determine the coordination number of water molecules in the first and second hydration shells, as well as the average Ni-O distances. researchgate.netresearchgate.net For Ni²⁺ in water, simulations and experiments consistently show a first hydration shell with six water molecules in an octahedral arrangement. researchgate.netresearchgate.net MD simulations can also be used to study the dynamics of water exchange around the nickel ion, which is a fundamental process in many chemical reactions. researchgate.net

The solvation structure of NiBr₂ in water has been investigated using MD simulations, providing insights into ion pairing and the formation of different complex species. researchgate.net At elevated temperatures and pressures, such as those found in supercritical water, MD simulations have been used to study the changes in the coordination structure of Ni²⁺, showing a transition from octahedral to lower-coordination species. acs.org

In the solid state, MD simulations can be used to study the structural properties and dynamics of nickel(II) bromide hydrates. For example, simulations can provide insights into the diffusion of water molecules within the crystal lattice and the mechanisms of dehydration.

The following table presents typical results obtained from MD simulations of an aqueous NiBr₂ solution.

| Property | Description | Typical Result from MD Simulation |

| Radial Distribution Function (g(r)) | The probability of finding an atom at a certain distance from a reference atom. | Shows distinct peaks for the first and second hydration shells around Ni²⁺. |

| Coordination Number | The average number of atoms in a coordination shell. | ~6 for the first hydration shell of Ni²⁺ with water. |

| Residence Time | The average time a water molecule spends in the first hydration shell. | Can be calculated to understand the lability of the coordinated water. |

| Diffusion Coefficient | A measure of the mobility of ions and water molecules in the solution. | Can be calculated for Ni²⁺, Br⁻, and water. |

Catalytic Applications and Mechanistic Insights of Nickel Ii Bromide Hydrate Derived Systems

Nickel(II)-Catalyzed Cross-Coupling Reactions

Nickel(II) bromide, often in its hydrated form, serves as a convenient and inexpensive starting material for generating active nickel catalysts for various cross-coupling reactions. chemimpex.comsmolecule.comchemistryviews.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The in situ reduction of Ni(II) salts is a common strategy to produce the catalytically active Ni(0) species. encyclopedia.pubnih.gov

Suzuki-Miyaura Cross-Coupling Processes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and nickel-based catalysts derived from nickel(II) bromide hydrate (B1144303) have proven effective for this transformation. chemistryviews.orgacs.orgacs.org These catalysts can promote the coupling of aryl halides with arylboronic acids, offering a cost-effective alternative to palladium-based systems. chemistryviews.org

In a typical process, a precatalyst is synthesized from nickel(II) bromide hydrate and a phosphine (B1218219) ligand. acs.orgacs.org For instance, complexes like [NiBr2(PPh3)2] and [NiBr2(dppe)] can be prepared from nickel bromide hydrate. acs.orgacs.org These can then be converted to highly active organonickel precatalysts, such as [NiBr(Mes)(dppe)], which can catalyze the Suzuki-Miyaura coupling of substrates like 4'-bromoacetophenone (B126571) and phenylboronic acid with low catalyst loading (e.g., 1 mol%) and short reaction times (15-20 minutes). acs.orgacs.org

Research has shown that ligand-free systems using nickel(II) bromide can also effectively catalyze Suzuki coupling reactions. chemistryviews.org For example, using NiBr2 as the catalyst with K3PO4 as a base in 1,4-dioxane (B91453) at 120 °C, a variety of aryl halides can be coupled with arylboronic acids in high yields. chemistryviews.org The reactivity of the aryl halides in these systems generally follows the order of their bond strengths: C-I > C-Br > C-Cl. chemistryviews.org

Table 1: Examples of Nickel(II) Bromide-Derived Catalysts in Suzuki-Miyaura Coupling

| Precatalyst/System | Substrates | Key Features | Reference |

| [NiBr(Mes)(dppe)] | 4'-bromoacetophenone and phenylboronic acid | Highly active, low catalyst loading (1 mol%), rapid reaction (15-20 min). | acs.orgacs.org |

| NiBr2 (ligand-free) | Various aryl halides and arylboronic acids | Inexpensive, good functional group tolerance, high yields. | chemistryviews.org |

| [NiBr2(PPh3)2] | Aryl halides and arylboronic acids | Prepared from nickel bromide hydrate and phosphine. | acs.orgacs.org |

Heck Coupling Reaction Pathways

The Heck reaction, another cornerstone of C-C bond formation, can also be catalyzed by nickel systems derived from nickel(II) bromide. While palladium has been the traditional catalyst, nickel offers advantages, particularly for the activation of less reactive substrates. The mechanisms of nickel- and palladium-catalyzed Heck reactions are similar, though oxidative addition and olefin insertion often have lower energy barriers in nickel-based systems. researchgate.net

Nickel-catalyzed Heck-type reactions of unactivated alkyl bromides have been developed using systems like NiBr2·glyme with a bisphosphine ligand. nih.gov This approach allows for the efficient cyclization of various primary and secondary alkyl bromides with excellent regioselectivity. nih.gov The reaction conditions are generally mild, proceeding at temperatures around 80 °C. nih.gov

Furthermore, nickel catalysts can activate not only aryl triflates but also less reactive aryl mesylates, tosylates, and pivalates in Heck reactions of cycloalkenes. rsc.org The absence of a base in some of these systems allows the nickel hydride species to persist long enough to isomerize the initial Heck adducts, leading to conjugated arylated products. rsc.org

Table 2: Comparison of Ni- and Pd-Catalyzed Heck Reactions

| Feature | Nickel-Catalyzed | Palladium-Catalyzed | Reference |

| Activation Energy (Oxidative Addition & Olefin Insertion) | Lower | Higher | researchgate.net |

| β-Hydride Elimination | Less efficient | More efficient | researchgate.net |

| Substrate Scope | Can activate alkyl halides and less reactive aryl sulfonates/pivalates | Primarily aryl and vinyl halides | researchgate.netnih.govrsc.org |

| Selectivity | Poorer selectivity to vinylation over Michael addition in some cases | Generally good selectivity | researchgate.net |

Olefin Polymerization and Oligomerization Initiated by Nickel(II) Bromide Precursors

Nickel(II) bromide is a key precursor for synthesizing catalysts used in ethylene (B1197577) polymerization and oligomerization. researchgate.netnih.govchemrxiv.org These catalysts, often featuring α-diimine or other nitrogen-containing ligands, can be activated by co-catalysts like methylaluminoxane (B55162) (MAO) or ethylaluminum derivatives to produce polyethylene (B3416737) with specific properties or a range of linear alpha-olefins. nih.govchemrxiv.orgacs.org

For example, para-nitro substituted 2-(arylimino)pyridine-nickel(II) bromide complexes, when activated with ethylaluminum dichloride (EtAlCl2) or modified methylaluminoxane (MMAO), exhibit good catalytic performance for ethylene polymerization. mdpi.com Similarly, α-diimine nickel(II) complexes with bulky substituents have been shown to produce highly branched polyethylene. nih.gov The catalytic activity and the properties of the resulting polymer can be tuned by modifying the ligand structure and the reaction conditions, such as temperature and the Al/Ni ratio. nih.gov

In ethylene oligomerization, nickel(II) bromide complexes with bis(azolyl)methane ligands, in the presence of co-catalysts like Et2AlCl or Et3Al2Cl3, are active in producing a range of oligomers and can also catalyze subsequent Friedel-Crafts alkylation reactions. chemrxiv.org

**Table 3: Catalytic Activity in Ethylene Polymerization using Ni1/MAO***

| Run | Al/Ni Ratio | Activity (x 10⁶ g PE mol⁻¹(Ni) h⁻¹) | Reference |

| 1 | 1500 | 5.89 | nih.gov |

| 2 | 2000 | 6.72 | nih.gov |

| 3 | 2500 | 7.93 | nih.gov |

| 4 | 3000 | 6.15 | nih.gov |

| 5 | 3500 | 5.08 | nih.gov |

| *Conditions: Precatalyst Ni1, 10 atm ethylene, 30 °C, 30 min run time. nih.gov |

Development of Novel Nickel(II) Bromide-Based Catalysts for Organic Synthesis

The versatility of this compound allows for its use in the synthesis of a wide array of novel catalysts for organic synthesis. chemimpex.comsmolecule.com Researchers continuously explore new ligand frameworks to create nickel complexes with enhanced catalytic activity, selectivity, and stability.

One area of development is the synthesis of well-defined, air- and moisture-stable Ni(II) precatalysts to make nickel catalysis more accessible for industrial applications. encyclopedia.pub For instance, four-coordinate nickel(II)-phosphine compounds, such as [NiBr2(dppe)], are prepared from nickel bromide hydrate and can be converted into highly active organometallic precatalysts for cross-coupling reactions. acs.orgacs.org

Another approach involves the design of nickel(II) bromide complexes with sterically and electronically modified aryliminopyridyl ligands. These modifications allow for fine-tuning of the catalyst's behavior, leading to the production of polyethylene with specific microstructures, such as vinyl and vinylene end groups. nih.gov Similarly, trifluoromethoxy- and fluorobenzhydryl-tuned nickel catalysts have been developed for the synthesis of polyethylene elastomers, demonstrating high activities and thermal stability. mdpi.com

The synthesis of these novel catalysts often involves a straightforward reaction between nickel(II) bromide (or its DME adduct) and the desired ligand in a suitable solvent. nih.govmdpi.com

Investigation of Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanisms and catalytic cycles of nickel(II) bromide-derived systems is crucial for optimizing existing catalytic processes and designing new, more efficient catalysts.

In many nickel-catalyzed cross-coupling reactions, the catalytic cycle is believed to involve a Ni(0)/Ni(II) or a Ni(I)/Ni(III) redox couple. chemistryviews.orgchemrxiv.orgnih.gov For the Suzuki-Miyaura reaction catalyzed by ligand-free NiBr2, a Ni(0)/Ni(II) cycle is proposed, where the oxidative addition of the aryl halide to a Ni(0) species is likely the rate-determining step. chemistryviews.org

In some cross-coupling reactions, particularly those involving radical processes, a Ni(I)/Ni(III) catalytic cycle may be operative. chemrxiv.orgacs.org For example, in certain cross-electrophile couplings, a Ni(I) species can generate a radical from an alkyl halide, which is then captured by a Ni(II) complex to form a Ni(III) intermediate, followed by reductive elimination to give the product. acs.org

For aryl amination reactions using ligand-free Ni(II) salts and photoredox catalysis, a proposed mechanism involves the in-situ generation of a Ni(0) species that undergoes oxidative addition to the aryl bromide. nih.govprinceton.edu The resulting Ni(II)-aryl complex then reacts with the amine. A subsequent single-electron transfer (SET) event with a photoexcited iridium catalyst generates a Ni(III) species, which undergoes reductive elimination to form the C-N bond and a Ni(I) species. nih.govprinceton.edu The catalytic cycle is closed by another SET event that regenerates the Ni(0) and the ground-state iridium catalyst. nih.govprinceton.edu

Advanced Materials Science Applications of Nickel Ii Bromide Hydrate Precursors

Synthesis of Nickel-Based Materials for Electronic and Optoelectronic Devices

Nickel(II) bromide hydrate (B1144303) is an important precursor in the synthesis of advanced materials for electronic and optoelectronic applications. Its use enables the incorporation of nickel ions into crystal lattices, thereby tuning the material's properties for specific functions.

A notable application is in the development of next-generation optoelectronic devices through the synthesis of doped perovskite materials. Researchers have successfully used nickel(II) bromide hydrate to create Ni²⁺-doped Caesium Lead Bromide (CsPbBr₃) perovskite powders. researchgate.net This doping process triggers a structural phase transition in the CsPbBr₃ from orthorhombic to cubic, forming a Cs(NiPb)Br₃ alloy. researchgate.net This alteration of the crystal structure has been shown to suppress non-radiative recombination and enhance the material's photoluminescence efficiency, which is a critical factor for devices like light-emitting diodes (LEDs). researchgate.net

Furthermore, this compound is utilized as a starting material for creating nickel-containing thin films with potential applications in spintronics, a field of electronics that exploits the intrinsic spin of electrons. smolecule.com The preparation of high-purity, electronic-grade nickel bromide solutions is a key step in ensuring the quality and performance of these advanced electronic components. google.com

| Material Synthesized | Precursor Used | Application | Key Finding |

| Ni²⁺-doped CsPbBr₃ Powder | This compound | Optoelectronics (e.g., LEDs) | Doping induces a phase transition that enhances photoluminescence efficiency. researchgate.net |

| Nickel-containing Thin Films | This compound | Spintronics | Serves as a starting material for magnetic thin films. smolecule.com |

Fabrication of Superconducting and Magnetic Materials Utilizing this compound

This compound is employed in the synthesis of materials with specific magnetic properties and is explored for its potential in developing advanced superconductors. chemimpex.com As a precursor, it provides the nickel ions necessary for forming the desired crystal structures that govern these magnetic and conductive phenomena.

In the realm of magnetic materials, this compound serves as a precursor for synthesizing nickel-containing magnetic thin films and coordination complexes. smolecule.comsigmaaldrich.com For instance, research has focused on the synthesis, structure, and magnetic properties of nickel(II) 6-coordinate species derived from nickel(II) bromide trihydrate, highlighting their potential applications in materials science. sigmaaldrich.com These materials are of interest for applications in data storage and spintronics. smolecule.com

While the direct synthesis of high-temperature superconductors from this compound is a complex and evolving area of research, the compound is noted for its use in the development of advanced materials, which includes the category of superconductors. chemimpex.com The discovery of superconductivity in layered nickelate compounds has spurred research into new synthesis methods for these materials. cnrs-thales.fr

| Material Type | Precursor Used | Potential Application | Research Focus |

| Magnetic Coordination Complexes | Nickel(II) bromide trihydrate | Magnetic Materials | Synthesis, structure, and characterization of magnetic properties. sigmaaldrich.com |

| Magnetic Thin Films | This compound | Spintronics, Data Storage | Creation of nickel-containing thin films. smolecule.com |

Role in the Development of Battery Precursors and Energy Storage Materials

This compound is a significant precursor in the development of materials for high-energy batteries and other energy storage devices like supercapacitors. chemimpex.comsigmaaldrich.comamericanelements.com It is used both as a source of nickel for cathode materials and as a component in electrolytes. chemicalbook.comresearchgate.net

A specific application is in the fabrication of cathode materials for thermal batteries, which are used in specialized applications requiring high reliability and long shelf life, such as in military and aerospace technologies. researchgate.net Researchers have prepared bromine ion-doped nickel(II) chloride (NiCl₂₋ₓBrₓ) cathode materials by reacting this compound with nickel(II) chloride hexahydrate. researchgate.net The inclusion of bromide, sourced from the hydrate precursor, modifies the electrochemical properties of the cathode. As the proportion of nickel bromide increases, the color of the resulting material changes, indicating the successful incorporation of bromine into the structure. researchgate.net

Beyond thermal batteries, this compound is also considered for use as an electrolyte component in some types of rechargeable batteries and as a precursor for synthesizing materials for supercapacitors. smolecule.comamericanelements.comchemicalbook.com

| Battery Component | Material Synthesized | Precursors Used | Application |

| Cathode Material | Bromine ion-doped Nickel(II) chloride (NiCl₂₋ₓBrₓ) | This compound, Nickel(II) chloride hexahydrate | High-energy thermal batteries. researchgate.net |

| Electrolyte | Nickel(II) bromide solution | This compound | High-energy batteries. chemicalbook.com |

| Supercapacitor Material | Nickel-based nanosheet arrays | Nickel-based precursors | High-performance supercapacitors. americanelements.com |

Research on Moisture-Induced Material Transitions for Sensor Development

The hygroscopic nature of nickel(II) bromide and its ability to undergo distinct, reversible material transitions upon exposure to moisture make it a promising candidate for humidity sensor development. mdpi.comresearchgate.net This property is actively being researched for creating highly sensitive detectors, particularly for low-humidity environments.

Research has shown that anhydrous nickel(II) bromide (NiBr₂) undergoes a reversible bulk absorption of water molecules that leads to a material transition to its hydrated form, nickel(II) bromide hexahydrate (NiBr₂·6H₂O). researchgate.net This transition is accompanied by a significant change in the material's electrical impedance and a visible color change. researchgate.net

A humidity sensor based on this principle demonstrated a massive impedance change of nearly five orders of magnitude in a low relative humidity (RH) range of 7% to 24%. researchgate.net The sensor also exhibited a rapid response time of approximately 2 seconds when the humidity increased from 11% to 33% RH. researchgate.net This high sensitivity in the low-humidity range is attributed to the bulk absorption behavior, which is more sensitive than the surface adsorption that dominates at higher humidity levels. researchgate.net These findings underscore the potential of this compound precursors for fabricating advanced and highly sensitive humidity sensors. mdpi.comresearchgate.net

| Sensor Parameter | Performance Metric | Humidity Range | Key Mechanism |

| Sensitivity | ~5 orders of magnitude change in impedance | 7% - 24% RH | Reversible material transition between NiBr₂ and NiBr₂·6H₂O. researchgate.net |

| Response Time | ~2 seconds | 11% to 33% RH | Bulk absorption of water molecules. researchgate.net |

Role of Nickel Ii Bromide Hydrate in Advanced Analytical Chemistry Methodologies

Reagent Applications in Spectrophotometric Detection Methods

While not a primary chromogenic reagent for a wide array of analytes, nickel(II) bromide hydrate (B1144303) is central to spectrophotometric studies involving the formation of nickel-bromide complexes. The coordination of bromide ions to the nickel(II) center results in changes in the solution's absorbance spectrum, allowing for the characterization and quantification of these complex species.

Research into nickel-bromide complexation in non-aqueous solvents like γ-butyrolactone has demonstrated the stepwise formation of various nickel-bromide species, including [NiBr]⁺, [NiBr₂], [NiBr₃]⁻, and [NiBr₄]²⁻. researchgate.net Spectrophotometric titration, where a bromide solution is incrementally added to a nickel(II) solution, allows for the elucidation of the molar absorptivities and thermodynamic parameters of each complex. researchgate.net This type of analysis is fundamental to understanding coordination chemistry and can be applied to determine the concentration of bromide or nickel in specific sample matrices where these complexes form.

Furthermore, nickel(II) ions, sourced from salts like nickel(II) bromide hydrate, are the subject of numerous spectrophotometric determination methods using various complexing agents. These methods are based on the formation of a colored complex between Ni²⁺ and a specific ligand, with the intensity of the color being proportional to the nickel concentration.

| Reagent | pH/Medium | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Nicotinohydroxamic Acid (in Triton X-100) | 9.0 | 530 | 1.37 x 10⁴ | longdom.org |

| Hydrazine (B178648) Hydrate | - | 585 | 4.418 x 10³ | asianpubs.org |

| 2-Hydroxy-5-nitrothiophenol & Aminophenols | 3.5-5.4 | 460-470 | (3.29-3.59) x 10⁴ | ijiset.com |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine | 7.1-8.9 | 482 | - | ijiset.com |

This table presents examples of reagents used for the spectrophotometric determination of nickel(II) ions.

Use in Gravimetric and Volumetric Analytical Techniques in Research Settings

In research settings, this compound serves as a source of nickel(II) ions for analysis by classical gravimetric and volumetric methods. These techniques are often used to determine the purity of the compound itself or to quantify nickel in various samples.

Gravimetric Analysis

The most prominent gravimetric method for nickel determination involves its precipitation with an organic reagent, most commonly dimethylglyoxime (B607122) (DMG). researchgate.netsserc.org.uktruman.edu When an alcoholic solution of DMG is added to a solution containing nickel(II) ions (from a dissolved salt like NiBr₂·xH₂O) under slightly alkaline (ammoniacal) conditions, a characteristic bright red, bulky precipitate of nickel(II) dimethylglyoximate is formed. researchgate.nettruman.edu

The reaction is as follows: Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)

The precipitate is of low solubility and can be filtered, dried, and weighed to a constant mass. put.poznan.pl From the mass of the precipitate, the mass and percentage of nickel in the original sample can be calculated stoichiometrically. truman.eduput.poznan.pl Control of pH is crucial, as low pH can lead to the dissolution of the complex. truman.eduput.poznan.pl

| Parameter | Condition | Purpose | Reference |

| Precipitating Agent | Dimethylglyoxime (DMG), 1% in alcohol | Forms a stable, insoluble complex with Ni²⁺ | researchgate.net |

| pH | Slightly alkaline (ammoniacal buffer, pH 5-9) | Ensures quantitative precipitation of the Ni(DMG)₂ complex | truman.edu |

| Temperature | 60-80°C (for precipitation) | Promotes the formation of a more easily filterable precipitate | researchgate.net |

| Drying Temperature | ~110-120°C | Removes water and brings the precipitate to a constant weight | put.poznan.pl |

This table outlines the typical conditions for the gravimetric determination of nickel.

Volumetric Analysis

Volumetric determination of nickel(II) is typically accomplished through complexometric titration with ethylenediaminetetraacetic acid (EDTA). isdsnet.com Nickel(II) ions form a very stable, water-soluble 1:1 complex with EDTA.

The titration reaction is: Ni²⁺(aq) + EDTA⁴⁻(aq) → [Ni(EDTA)]²⁻(aq)

A metallochromic indicator, such as murexide, is used to signal the endpoint of the titration. isdsnet.com The indicator forms a colored complex with the nickel ions. As EDTA is added, it displaces the indicator from the nickel. At the endpoint, when all the nickel has been complexed by EDTA, the free indicator changes the solution to a different color (e.g., from yellow to violet with murexide). isdsnet.com The determination of bromide content can be performed by argentometric titration. thermofisher.comavantorsciences.com

Chromatographic Applications Involving this compound

The direct application of this compound as a stationary phase or a specific mobile phase additive in routine chromatographic analyses is not well-documented in scientific literature. Commercial suppliers list it among the portfolio of analytical reagents, which includes chemicals for various chromatographic methods like HPLC and GC, but specific application notes are scarce. vwr.com

However, chromatographic techniques are employed in research contexts where nickel(II) bromide is used as a catalyst. For instance, gas chromatography (GC) has been used to analyze the products of organic reactions, such as the conversion of aryl bromides, where nickel bromide acts as a catalyst. lookchem.com In these cases, chromatography is a tool to study the efficacy and mechanism of a reaction involving the nickel compound, rather than a direct analytical application of the compound itself within the chromatographic system.

Q & A

Q. How can this compound be optimized as a precursor in catalytic systems (e.g., for polymerization)?

- Methodological Answer: In ethylene polymerization, combine this compound with triadamantylphosphine in 1,2-dimethoxyethane (DME) under inert atmospheres. Monitor catalytic activity via gel permeation chromatography (GPC) to assess polymer molecular weight. Adjust ligand-to-metal ratios (e.g., 1:1 vs. 2:1) to tune catalyst selectivity and activity .

Q. What electrochemical applications exploit this compound, and how are reaction yields improved?

- Methodological Answer: In electrochemical C-Br bond activation (e.g., coupling reactions), use a Zn anode and Ni foam cathode in DMF with NaI as a redox mediator. Optimize current density (e.g., 10 mA/cm²) and electrolyte concentration to enhance Faradaic efficiency. Low yields (e.g., 10%) may arise from competing hydrogen evolution; suppress this by controlling pH and temperature .

Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry?